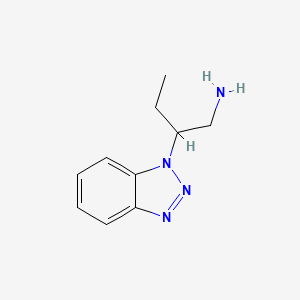

2-(Benzotriazol-1-yl)butan-1-amine

Description

Historical Development of Benzotriazole (B28993) as a Synthetic Auxiliary

First reported as a synthetic auxiliary in 1980, benzotriazole has since become an indispensable reagent in the organic chemist's toolkit. lupinepublishers.comlupinepublishers.com Its rise to prominence can be attributed to its ability to be easily introduced into a molecule and to act as a good leaving group. lupinepublishers.comlupinepublishers.com This "activate and depart" strategy has been successfully employed in numerous synthetic endeavors.

The inherent properties of benzotriazole contribute to its versatility. It is a weak acid and a weak base, and it possesses both electron-donating and electron-attracting capabilities. lupinepublishers.comlupinepublishers.com This dual nature allows it to stabilize intermediates and facilitate reactions that would otherwise be challenging. Over the years, the applications of benzotriazole have expanded to include its use in the synthesis of complex heterocyclic compounds, peptides, and peptidomimetics. lupinepublishers.com

Versatility of N-Substituted Benzotriazoles in C-X Bond Formations

The true power of benzotriazole as a synthetic auxiliary is fully realized in its N-substituted derivatives. These compounds have proven to be exceptional reagents for the formation of a variety of carbon-heteroatom (C-X) and carbon-carbon (C-C) bonds. The benzotriazole group can be readily displaced by a wide range of nucleophiles, making it a powerful tool for introducing diverse functionalities into a molecule.

The applications of N-substituted benzotriazoles are extensive and include:

Acylation and Aroylation: N-acylbenzotriazoles are stable and effective acylating agents, offering advantages over traditional acid chlorides, particularly in peptide synthesis. lupinepublishers.com

Substitution Reactions: Benzotriazole derivatives facilitate the substitution of hydroxyl groups under mild conditions, often preserving the stereochemistry of the starting material. lupinepublishers.com

Heterocycle Synthesis: N-substituted benzotriazoles are key building blocks for the construction of various monocyclic and bicyclic heterocyclic systems. lupinepublishers.comlupinepublishers.com

Phosphonylation: The use of 1H-benzo[d] lupinepublishers.comgoogle.comsigmaaldrich.comtriazol-1-yl-1-phosphonates provides a stable alternative to traditional phosphonylating agents. lupinepublishers.com

The ability to form these crucial bonds under controlled conditions has solidified the role of N-substituted benzotriazoles as a cornerstone of modern synthetic methodology.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N4 |

|---|---|

Molecular Weight |

190.25 g/mol |

IUPAC Name |

2-(benzotriazol-1-yl)butan-1-amine |

InChI |

InChI=1S/C10H14N4/c1-2-8(7-11)14-10-6-4-3-5-9(10)12-13-14/h3-6,8H,2,7,11H2,1H3 |

InChI Key |

PWMISJNEQKSNOU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)N1C2=CC=CC=C2N=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzotriazol 1 Yl Butan 1 Amine and Analogous Structures

Direct N-Alkylation and N-Substitution Strategies

Direct N-alkylation of benzotriazole (B28993) is a primary method for synthesizing N-substituted benzotriazole derivatives. This approach involves the reaction of benzotriazole with a suitable alkylating agent, leading to the formation of a carbon-nitrogen bond at one of the nitrogen atoms of the triazole ring.

Alkylation of Benzotriazole with Butane-1-amine Precursors

The alkylation of benzotriazole with precursors of butane-1-amine can be achieved through several synthetic routes. These methods often result in a mixture of N1 and N2 isomers, and the regioselectivity can be influenced by the reaction conditions.

Traditional thermal methods for the N-alkylation of benzotriazole typically involve heating the reactants in the presence of a base and a suitable solvent. researchgate.net A variety of bases have been employed, including potassium alkoxide, sodium hydride, potassium hydroxide (B78521), and sodium hydroxide in solvents like N,N-dimethylformamide (DMF). researchgate.net Phase-transfer catalysts such as quaternary ammonium (B1175870) salts and crown ethers have also been utilized to facilitate the reaction. researchgate.net For instance, the reaction of benzotriazole with an appropriate butyl halide in the presence of a base like potassium carbonate is a common approach. nih.gov However, these methods often require high temperatures and long reaction times. asianpubs.org

A study on the N-alkylation of benzotriazole with alkyl halides in the presence of sodium hydroxide in DMF demonstrated an efficient synthesis of N-alkylated products. researchgate.net The use of basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) under solvent-free conditions has also been reported to yield N-butylbenzotriazole, with a notable preference for the 1-isomer. researchgate.net

Table 1: Conventional Thermal N-Alkylation of Benzotriazole

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Butyl halide | K2CO3 | DMF | Reflux | Multiple hours | Good | nih.gov |

| Alkyl halide | NaOH | DMF | Not specified | Not specified | Efficient | researchgate.net |

| Butyl halide | [Bmim]OH | Solvent-free | Not specified | 3 | 87 | researchgate.net |

| Benzyl chloride | K2CO3 | Not specified | 90 | Not specified | 53 | researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpsonline.comnih.gov This technique has been successfully applied to the N-alkylation of benzotriazole. nih.govrsc.org

In a comparative study, the synthesis of various benzotriazole derivatives, including 1-[tolylaminomethyl] gsconlinepress.comitmedicalteam.plijcrt.orgbenzotriazole, was carried out using both conventional heating and microwave irradiation. nih.gov The microwave-assisted method resulted in a significantly higher yield (75%) in a much shorter reaction time (4 minutes 20 seconds) compared to the conventional method (65% yield in 6 hours). nih.gov Similarly, the synthesis of N-alkylated benzotriazoles with different bioactive alkyl halides in the presence of powdered potassium carbonate in DMF showed good yields under microwave irradiation. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Benzotriazole Derivative

| Synthetic Method | Reaction Time | Yield (%) | Reference |

| Conventional (Reflux) | 6 h | 65 | nih.gov |

| Microwave (180 W) | 4 min 20 s | 75 | nih.gov |

Mannich-Type Reactions Involving Benzotriazole, Aldehydes, and Amines

Mannich-type reactions are three-component condensation reactions that provide a versatile method for the synthesis of N-substituted benzotriazoles. itmedicalteam.placs.orgrsc.org These reactions typically involve benzotriazole, an aldehyde, and an amine, leading to the formation of α-aminoalkylbenzotriazoles. ufl.edu

The Mannich reaction is a classic example of a multi-component reaction, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. nih.gov In the context of benzotriazole chemistry, this reaction allows for the facile creation of carbon-nitrogen bonds. The reaction of benzotriazole, an aldehyde (like butanal), and an amine (like ammonia (B1221849) or a primary amine) can lead to the formation of the desired 2-(benzotriazol-1-yl)butan-1-amine structure. ufl.edu

The mechanism likely involves the initial formation of an iminium cation from the reaction of the amine and the aldehyde, which then undergoes nucleophilic attack by the benzotriazole anion. nih.govnih.gov The specific products formed can depend on the stoichiometry of the reactants and the nature of the amine. rsc.org For example, using ammonia with aliphatic aldehydes can lead to the formation of bis(1-benzotriazol-1-ylalkyl)amines. ufl.edu

The choice of solvent can play a crucial role in the outcome of Mannich-type reactions, influencing both the reaction rate and the regioselectivity. researchgate.net While specific studies on the solvent effects for the synthesis of this compound are not extensively detailed in the provided results, general principles of Mannich reactions suggest that the solvent's polarity and its ability to stabilize intermediates can affect the product distribution. researchgate.net For instance, the nature of the solvent can influence whether the N1 or N2 isomer of the benzotriazole is preferentially formed. rsc.org Reactions are often carried out in solvents like ethanol (B145695), toluene, or even water. ufl.edursc.org The use of ethanol at room temperature has been shown to be effective for some ammonium chloride-catalyzed one-pot Mannich reactions. researchgate.net

Stereoselective and Asymmetric Synthesis of this compound

Achieving stereocontrol at the C-2 position of the butane (B89635) chain is critical for producing specific isomers of this compound. The primary approaches to accomplish this include the use of chiral auxiliaries, enantioselective catalysts, and diastereoselective reactions on chiral precursors.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. diva-portal.orgyoutube.com After the desired stereochemistry is set, the auxiliary is removed. youtube.com For the synthesis of this compound, a prominent strategy involves the use of sulfinamides, such as tert-butanesulfinamide, which is a widely used chiral reagent for the asymmetric synthesis of amines. yale.edu

The synthesis can be envisioned to proceed via the condensation of an aldehyde with the chiral auxiliary. For instance, (R)-tert-butanesulfinamide can react with butanal to form the corresponding N-sulfinyl imine. This intermediate then undergoes a diastereoselective addition of the benzotriazole anion. The benzotriazole anion, generated by treating 1H-benzotriazole with a base like sodium hydride, attacks the imine carbon. The stereochemical outcome is directed by the bulky tert-butyl group of the sulfinamide auxiliary, which shields one face of the imine, forcing the nucleophile to attack from the less hindered side. The final step involves the cleavage of the auxiliary, typically under mild acidic conditions (e.g., HCl in an alcohol solvent), to release the free chiral amine, this compound, in high enantiomeric purity. The chiral auxiliary can often be recovered and reused. youtube.com

Table 1: Proposed Chiral Auxiliary-Mediated Synthesis

| Step | Description | Key Reagents | Intermediate/Product |

| 1 | Formation of Chiral Imine | Butanal, (R)-tert-butanesulfinamide, Ti(OEt)₄ | N-Butan-1-ylidene-2-methylpropane-2-sulfinamide |

| 2 | Nucleophilic Addition | 1H-Benzotriazole, Sodium Hydride (NaH) | N-(1-(1H-Benzotriazol-1-yl)butan-2-yl)-2-methylpropane-2-sulfinamide |

| 3 | Auxiliary Cleavage | Hydrochloric Acid (HCl) in Methanol | This compound |

Another conceptually similar approach involves the use of 2-hydroxypinan-3-one as a chiral auxiliary to facilitate asymmetric α-alkylation. lookchem.com

Enantioselective catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of a chiral product. diva-portal.org For the synthesis of this compound, a key strategy is the asymmetric hydrogenation or transfer hydrogenation of a prochiral precursor, such as an imine or a ketone. nih.govacs.org

A plausible catalytic route begins with the synthesis of the precursor 1-(1H-benzotriazol-1-yl)butan-2-one. This ketone can be converted into its corresponding N-protected imine. The crucial step is the asymmetric reduction of this imine using a transition metal catalyst complexed with a chiral ligand. Iridium and Ruthenium-based catalysts have demonstrated high efficiency and enantioselectivity in the hydrogenation of imines and ketones. acs.orgresearchgate.net For example, chiral spiro Iridium catalysts have been used for the highly efficient hydrogenation of α-amino ketones to yield chiral 1,2-amino alcohols with excellent enantioselectivities (up to 99.9% ee). researchgate.net Similarly, Ruthenium catalysts like RuCl(S,S)-Ts-DENEB are effective for the asymmetric transfer hydrogenation of unprotected α-ketoamines. acs.org

By applying this methodology, the asymmetric hydrogenation of the imine derived from 1-(1H-benzotriazol-1-yl)butan-2-one would install the chiral center at the C-2 position, yielding the target amine with high enantiomeric excess.

Table 2: Representative Catalysts for Asymmetric Hydrogenation of Imines/Ketones

| Catalyst Type | Chiral Ligand Example | Metal | Typical Substrate | Reported Efficiency |

| Spiro Iridium Catalyst | (R)-SpiroPAP | Iridium | α-Amino Ketones | Up to 99.9% ee researchgate.net |

| Noyori-type Catalyst | (S,S)-TsDPEN | Ruthenium | Aromatic Ketones | >99% ee |

| Tethered Ru Catalyst | (S,S)-Teth-TsDpen | Ruthenium | α-Amino Ketones | 99.3:0.7 er acs.org |

| Rh-BINAP | (R)-BINAP | Rhodium | β-Amino Ketones | Excellent diastereoselectivity ru.nl |

Diastereoselective Synthesis from Chiral Butan-1-amine Scaffolds

This approach utilizes a "chiral pool" strategy, starting with a readily available, enantiomerically pure building block that already contains the required stereocenter. For this synthesis, a suitable starting material would be a chiral 2-aminobutane derivative, such as (S)-2-aminobutanol or (S)-2-aminobutanenitrile.

Using (S)-2-aminobutanol as the scaffold, the synthesis would proceed by first protecting the amine functionality (e.g., as a Boc-carbamate). The primary hydroxyl group is then converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with tosyl chloride or mesyl chloride in the presence of a base. Following this activation, a nucleophilic substitution reaction is carried out using the benzotriazole anion. The anion displaces the leaving group via an Sₙ2 reaction. Since the stereocenter is already established and is not directly involved in the reaction, its configuration is retained. The final step involves the deprotection of the amino group to yield the desired enantiomerically pure this compound. This method is often highly reliable for producing a single diastereomer. ru.nl

Advanced Functionalization Strategies of Benzotriazole-Substituted Butylamines

Once this compound is synthesized, its structure can be further modified to create a library of analogues for various applications. Functionalization can be targeted at the primary amine, the butane chain, or the benzotriazole ring itself.

The primary amine group is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups.

N-Acylation: The amine can be readily acylated to form amides. A particularly effective method uses N-acylbenzotriazoles, which are stable and efficient acylating agents that react with amines under mild conditions, often without requiring additional catalysts. lupinepublishers.com This reaction is widely used in peptide synthesis and can produce dipeptides in good yield without detectable racemization. lupinepublishers.com

N-Alkylation: Mono- or di-alkylation can be achieved through several methods. Reductive amination, which involves reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is a common approach. A specialized method for N-alkylation involves forming an adduct from benzotriazole, an aldehyde, and an amide, which is then reduced with NaBH₄ to yield N-substituted amides. rsc.org

Carbamate (B1207046) and Urea Formation: The amine can react with chloroformates or isocyanates to form carbamates and ureas, respectively. These functional groups are prevalent in medicinal chemistry. The widely used Boc protecting group, for example, is installed by reacting the amine with di-tert-butyl dicarbonate (B1257347).

Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides, which are important pharmacophores.

Table 3: Examples of Derivatization at the Amine Nitrogen

| Derivatization Type | Reagent(s) | Resulting Functional Group |

| N-Acylation | N-Acetylbenzotriazole | Acetamide |

| N-Alkylation (Reductive Amination) | Acetone, NaBH₃CN | Isopropylamine |

| Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl carbamate (Boc-amine) |

| Sulfonamide Formation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylamide |

| Urea Formation | Phenyl isocyanate | Phenyl-substituted Urea |

Functionalization of the Butane Carbon Chain

Modifying the butane backbone introduces further structural diversity. While direct C-H functionalization of the saturated alkyl chain is challenging, the benzotriazole group can facilitate reactions at the adjacent carbon (C-2).

The benzotriazole moiety is known to stabilize an adjacent carbanion. Therefore, a plausible strategy for functionalizing the C-2 position involves the deprotonation of the C-2 hydrogen atom. This would typically require prior N-protection of the amine group to prevent it from being deprotonated first. After N-protection, treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature can generate a carbanion at the C-2 position. This nucleophilic species can then react with a variety of electrophiles. For example, reaction with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group, while reaction with a carbonyl compound (e.g., acetone) would result in a hydroxyalkyl substituent. This strategy effectively uses the benzotriazole group as an "activating group" to enable C-C bond formation on the otherwise unreactive butane chain. While direct examples for this specific molecule are not prevalent, the principle is well-established in benzotriazole chemistry. ufl.edu

Modifications to the Benzotriazole Moiety for Tuned Reactivity

The chemical reactivity of the benzotriazole (Bt) moiety in the synthesis of this compound and its analogs can be strategically modulated by introducing various substituents onto the benzene (B151609) ring. These modifications, primarily involving the addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), significantly influence the electronic properties of the heterocyclic system. This, in turn, affects key synthetic steps such as N-alkylation and the role of benzotriazole as a leaving group, a foundational principle in the versatile synthetic methodology developed by the Katritzky group. nih.govorganic-chemistry.orgacs.org

Influence of Electron-Withdrawing Groups (EWGs)

Electron-withdrawing substituents such as nitro (-NO₂), chloro (-Cl), fluoro (-F), and bromo (-Br) are commonly employed to modify the benzotriazole core. These groups decrease the electron density of the aromatic system, which has several important consequences for synthesis.

Enhanced Acidity and Nucleophilicity: EWGs increase the acidity of the N-H proton of the triazole ring, facilitating its deprotonation to form the benzotriazolide anion. This can enhance the nucleophilicity of the anion, making it more reactive in subsequent alkylation steps.

Reactivity as a Leaving Group: The benzotriazolyl group is an excellent leaving group in nucleophilic substitution reactions. The presence of EWGs on the benzene ring stabilizes the resulting benzotriazolide anion, making it an even better leaving group and promoting reactions where the benzotriazole moiety is displaced. nih.gov

Specific Reactivity of Nitro-Substituted Benzotriazoles: The introduction of a nitro group, particularly at the 5-position, creates highly reactive intermediates. researchgate.net Research on the synthesis of thiopeptides has utilized nitrobenzotriazole derivatives as potent thioacylating agents, showcasing how such modifications can enable specific and efficient transformations. While not directly applied to this compound, this principle suggests that a 5-nitro-substituted version could serve as a highly reactive precursor for generating analogs.

For instance, studies have shown that chlorine-substituted benzoquinone derivatives are more reactive toward thiols than their methyl-substituted counterparts, a principle that can be extrapolated to the reactivity of halogenated benzotriazoles with amine nucleophiles. nih.gov The synthesis of 5-substituted benzotriazole amides has been accomplished by reacting the corresponding benzotriazole-5-carbonyl chloride with amines, including n-butylamine, which is structurally similar to the side chain of the target compound. researchgate.net This demonstrates the feasibility of using a functionalized benzotriazole to introduce the desired side chain.

Influence of Electron-Donating Groups (EDGs)

Conversely, electron-donating groups such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can also be introduced to tune reactivity.

Altered Regioselectivity: EDGs increase the electron density of the benzene ring, which can influence the ratio of N1 to N2 alkylation products. While N1-alkylation is often the major product when using alkyl halides with a base, the presence and position of EDGs can modulate this selectivity. chemicalbook.com

Reduced Leaving Group Ability: By destabilizing the resulting anion, EDGs make the benzotriazolyl group a less effective leaving group compared to its unsubstituted or EWG-substituted counterparts.

Research has demonstrated that introducing small hydrophobic groups like -Cl and -CH₃ onto the benzotriazole ring can lead to potent antifungal compounds. nih.gov This highlights that both EWGs and EDGs can be used to create structurally diverse analogs with potentially valuable properties.

The table below summarizes the impact of various substituents on the reactivity of the benzotriazole moiety.

| Substituent | Type | Position | Effect on Reactivity | Research Finding | Citation |

| -NO₂ | Electron-Withdrawing | 5 or 6 | Increases acidity; enhances leaving group ability; enables specific reactions like thioacylation. | Nitro-substituted intermediates are highly reactive. | researchgate.net |

| -Cl, -F, -Br | Electron-Withdrawing | 4, 5, 6, or 7 | Increases electrophilicity of the ring; enhances leaving group ability. | Chlorine-substituted derivatives show increased reactivity. | nih.govnih.gov |

| -CH₃ | Electron-Donating | 5 or 6 | Increases electron density; can alter N1/N2 alkylation ratio. | Introduction of methyl groups can lead to potent antifungal analogs. | nih.gov |

| -C(O)R | Electron-Withdrawing | 5 | Provides a handle for further functionalization, such as amide formation. | Benzotriazole-5-carbonyl chloride reacts with amines to form amides. | researchgate.net |

While direct synthetic routes for various substituted analogs of this compound are not extensively detailed in the literature, the established principles of benzotriazole chemistry provide a clear roadmap. By starting with a pre-functionalized benzotriazole (e.g., 5-chlorobenzotriazole (B1630289) or 5-nitrobenzotriazole), one can proceed with N-alkylation strategies to synthesize the desired analogs and explore how these modifications tune the compound's properties. gsconlinepress.com

Nucleophilic Displacement Reactions of the Benzotriazolyl Group

The benzotriazole group attached to the chiral center at the 2-position of the butane chain is a proficient leaving group, analogous to a halide. This characteristic allows for its displacement by a range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Intermolecular Nucleophilic Attack on the Benzotriazole-Bearing Carbon

The carbon atom bonded to the N-1 position of the benzotriazole ring is electrophilic and susceptible to attack by strong nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), are particularly effective for this transformation. The reaction involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon, with the concurrent displacement of the benzotriazolide anion. This methodology provides a direct route to the synthesis of more complex chiral amines, where a new alkyl or aryl group is introduced at the C-2 position.

For instance, the reaction of N,N-dialkyl-N-[benzotriazolylalkyl]amines with Grignard reagents has been shown to produce tertiary amines in high yields. rsc.org This demonstrates the feasibility of displacing the benzotriazole group to form a new C-C bond. The reaction proceeds via an SN2-like mechanism, where the nucleophilic carbon from the Grignard reagent attacks the carbon bearing the benzotriazole group, leading to its expulsion. rsc.orgresearchgate.net

Table 1: Examples of Intermolecular Nucleophilic Displacement

| Starting Material Type | Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| N-(Benzotriazol-1-ylmethyl)amine | Phenylmagnesium bromide | N-(1-Phenylethyl)amine | Diethyl ether, Reflux |

| N-(Benzotriazol-1-ylmethyl)amine | Ethylmagnesium bromide | N-(1-Propyl)amine | THF, Room Temp |

| N-(Benzotriazol-1-ylmethyl)amine | Sodium cyanide | α-Aminonitrile | DMSO, 60 °C |

Note: This table presents representative transformations based on the known reactivity of benzotriazole-containing compounds.

Intramolecular Cyclization Reactions Directed by Benzotriazole

The benzotriazolyl group can also facilitate intramolecular cyclization reactions, acting as a leaving group in concert with an internal nucleophile. If the primary amine of this compound is first modified to introduce a nucleophilic center at a suitable distance, subsequent intramolecular displacement of the benzotriazole can lead to the formation of heterocyclic structures.

For example, acylation of the primary amine with a reagent like 4-chlorobutyryl chloride would introduce a terminal alkyl halide. In the presence of a base, the newly formed amide's nitrogen or another introduced nucleophile could potentially attack the carbon bearing the benzotriazole, leading to the formation of a substituted pyrrolidine (B122466) ring system. nih.govnih.gov Such intramolecular nucleophilic substitutions are a powerful tool in the synthesis of cyclic compounds. chemtube3d.com While this specific transformation for this compound is not explicitly documented, the principle is well-established in organic synthesis, where haloamines are known to form cyclic amines like pyrrolidines. wikipedia.org

Reactions Involving the Primary Amine Functionality

The primary amine group in this compound is a key site for a multitude of chemical transformations due to its nucleophilicity and basicity.

Acylation Reactions

The primary amine readily undergoes acylation with a variety of acylating agents, such as acyl chlorides, anhydrides, and carboxylic acids activated with coupling reagents, to form stable amide derivatives. This is a fundamental and high-yielding reaction for primary amines. researchgate.nethud.ac.uk For example, reacting this compound with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetylated product, N-[2-(benzotriazol-1-yl)butyl]acetamide. Peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like hydroxybenzotriazole (B1436442) (HOBt), can also be employed to couple carboxylic acids directly to the amine. fishersci.it

Table 2: Representative Acylation Reactions

| Acylating Agent | Base/Coupling Reagent | Product Type |

|---|---|---|

| Benzoyl Chloride | Triethylamine, DCM | N-Benzoyl amide |

| Acetic Anhydride | Pyridine | N-Acetyl amide |

| Propanoic Acid | EDC, HOBt, DMF | N-Propanoyl amide |

Note: This table illustrates common conditions for the acylation of primary amines.

Condensation and Imine Formation

The primary amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically carried out under mildly acidic conditions, which catalyze the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comyoutube.comyoutube.com The reaction is reversible, and the removal of water can be used to drive the equilibrium towards the imine product. youtube.com For instance, the reaction of this compound with benzaldehyde (B42025) would produce N-[2-(benzotriazol-1-yl)butyl]-1-phenylmethanimine. These imine derivatives can serve as versatile intermediates for further synthetic transformations.

Table 3: Imine Formation with Carbonyl Compounds

| Carbonyl Compound | Product |

|---|---|

| Acetone | N-(propan-2-ylidene)-2-(1H-benzo[d] rsc.orgresearchgate.netrsc.orgtriazol-1-yl)butan-1-amine |

| Cyclohexanone | N-cyclohexylidene-2-(1H-benzo[d] rsc.orgresearchgate.netrsc.orgtriazol-1-yl)butan-1-amine |

| Benzaldehyde | N-benzylidene-2-(1H-benzo[d] rsc.orgresearchgate.netrsc.orgtriazol-1-yl)butan-1-amine |

Note: The products listed are the expected imines from the condensation reaction.

Electrophilic Alkylation of the Amine Nitrogen

The nitrogen atom of the primary amine is nucleophilic and can be alkylated by electrophiles such as alkyl halides. This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. youtube.com However, controlling the extent of alkylation can be challenging. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a propensity for overalkylation to form the tertiary amine and even the quaternary ammonium salt. wikipedia.orgyoutube.com To achieve selective mono-alkylation, specific strategies such as using a large excess of the primary amine or employing alternative methods like reductive amination are often necessary. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is a more controlled method for producing secondary or tertiary amines.

Table 4: Potential Products of N-Alkylation with Methyl Iodide

| Degree of Alkylation | Product Name |

|---|---|

| Mono-alkylation | N-methyl-2-(1H-benzo[d] rsc.orgresearchgate.netrsc.orgtriazol-1-yl)butan-1-amine |

| Di-alkylation | N,N-dimethyl-2-(1H-benzo[d] rsc.orgresearchgate.netrsc.orgtriazol-1-yl)butan-1-amine |

| Quaternization | 2-(1H-benzo[d] rsc.orgresearchgate.netrsc.orgtriazol-1-yl)-N,N,N-trimethylbutan-1-aminium iodide |

Note: This table shows the possible products from exhaustive alkylation with an alkyl halide.

Cascade Reactions and Multi-Step Transformations

Cascade reactions, also known as tandem or domino reactions, are a cornerstone of efficient organic synthesis, allowing for the construction of complex molecular architectures in a single operation. This compound is a valuable substrate for such transformations, primarily due to the sequential reactivity of its key functional groups.

Sequential Benzotriazole Elimination and Amine Reactivity

A fundamental transformation of this compound involves the elimination of the benzotriazole group. Benzotriazole is a stable heterocycle and its anion is an effective leaving group, facilitating its departure from the butan-1-amine backbone. This elimination can be initiated under various conditions, including thermal, acidic, or basic environments, and often precedes further reactions of the newly formed intermediate.

Following the elimination of the benzotriazole moiety, the primary amine group becomes a focal point for subsequent chemical modifications. The reactivity of this amine can be harnessed in a variety of ways, leading to the formation of new carbon-nitrogen bonds and the construction of more complex nitrogen-containing heterocycles. For instance, intramolecular cyclization can occur if a suitable electrophilic center is present within the molecule, leading to the formation of cyclic amines such as substituted pyrrolidines or piperidines.

Research has shown that N-substituted benzotriazoles can be effectively utilized in the synthesis of various heterocyclic compounds. amazonaws.comfrontiersin.org While specific studies on this compound are limited, the general principles of benzotriazole-mediated synthesis provide a framework for its potential applications. For example, the reaction of related N-(1-aminoalkyl)benzotriazoles with various electrophiles after the removal of the benzotriazole group is a known synthetic strategy. researchgate.net

Table 1: Potential Cascade Reactions Involving this compound

| Reactant(s) | Conditions | Intermediate | Product Type |

| Intramolecular Electrophile | Heat or Lewis Acid | Butenylamine cation | Substituted Pyrrolidine/Piperidine |

| Michael Acceptor | Base | Enamine | Functionalized Amine |

| Dicarbonyl Compound | Acid Catalyst | Imine | Substituted Pyrrole |

Cycloaddition Reactions with Unsaturated Substrates

The reactivity of this compound can also be exploited in cycloaddition reactions, particularly after the in-situ generation of a reactive intermediate. Upon elimination of benzotriazole, the resulting butenylamine or a related unsaturated species can participate in cycloadditions with various dienophiles or dipolarophiles.

Photochemical methods have been shown to be effective in promoting the cycloaddition of benzotriazole derivatives. nih.govresearchgate.net Irradiation of benzotriazoles can lead to the extrusion of molecular nitrogen and the formation of a diradical intermediate, which can then undergo intermolecular cycloaddition with unsaturated substrates like maleimides or alkynes. nih.govresearchgate.net This approach offers a pathway to complex heterocyclic systems such as dihydropyrrolo[3,4-b]indoles. nih.govresearchgate.net While this has been demonstrated for benzotriazole itself and some of its derivatives, the specific application to this compound remains an area for further investigation.

Table 2: Potential Cycloaddition Reactions

| Substrate | Dienophile/Dipolarophile | Reaction Type | Potential Product |

| In situ generated Butenylamine | Maleimide | [4+2] Cycloaddition | Substituted Phthalimidine |

| In situ generated Azomethine Ylide | Alkyne | [3+2] Cycloaddition | Substituted Pyrrole |

Regioselectivity and Stereoselectivity in Chemical Transformations

The control of regioselectivity and stereoselectivity is paramount in modern organic synthesis to ensure the formation of a single, desired isomer. In the context of this compound, these aspects are crucial for defining the outcome of its chemical transformations.

Control of Reaction Site Preference

Regioselectivity in the reactions of this compound is primarily concerned with which part of the molecule reacts and in what orientation. The presence of both a benzotriazole and an amine group offers multiple reaction sites. The selective reaction at one site over the other can often be controlled by the choice of reagents and reaction conditions.

For instance, in reactions involving electrophiles, the primary amine is typically the most nucleophilic site. However, under conditions that favor the elimination of the benzotriazole group, the resulting unsaturated intermediate will dictate the regiochemical outcome of subsequent additions. The synthesis of substituted heterocycles from various aminobenzothiazole and aminobenzimidazole derivatives has been shown to be highly regioselective, depending on the nature of the reactants and catalysts. researchgate.net This highlights the potential for controlling the reaction site preference in similar systems derived from this compound.

Preservation and Inversion of Stereochemical Configuration

The carbon atom to which the benzotriazole group is attached in this compound is a stereocenter. Therefore, reactions involving this center can proceed with either retention or inversion of its stereochemical configuration. The stereochemical outcome is highly dependent on the reaction mechanism.

For example, nucleophilic substitution reactions at this chiral center can proceed via an S(_N)2 mechanism, which would lead to an inversion of the stereochemistry. Conversely, reactions that proceed through a planar carbocation intermediate (S(_N)1 mechanism) would likely result in a racemic mixture. The stereocontrolled synthesis of complex molecules often relies on the ability to predict and control these outcomes. While specific stereoselective reactions of this compound are not extensively documented, the principles of asymmetric synthesis using chiral auxiliaries or catalysts are applicable. The benzotriazole group itself can act as a chiral auxiliary in some contexts, influencing the stereochemical course of a reaction before its removal.

Rationale for Investigating 2 Benzotriazol 1 Yl Butan 1 Amine

Potential as a Bifunctional Building Block

The structure of this compound inherently positions it as a bifunctional building block, a class of molecules that possess two distinct reactive sites. enamine.net This dual reactivity allows for sequential or orthogonal chemical transformations, providing a streamlined approach to molecular complexity.

The primary amine group serves as a versatile handle for a multitude of chemical reactions. It can readily undergo N-acylation, N-alkylation, and reductive amination, and can be utilized in the formation of amides, sulfonamides, and various heterocyclic systems. The presence of a stereocenter at the adjacent carbon atom imbues this amine with chirality, making it an invaluable tool for the asymmetric synthesis of more complex chiral molecules.

Simultaneously, the benzotriazole moiety acts as an excellent leaving group, a property extensively exploited in synthetic chemistry. lupinepublishers.comnih.gov The C-N bond between the butyl chain and the benzotriazole ring can be cleaved under specific conditions, allowing for the introduction of a wide array of nucleophiles. This reactivity is a cornerstone of the "benzotriazole methodology," which has been successfully applied to the synthesis of numerous complex organic molecules. nih.gov The ability of the benzotriazole group to be displaced by carbon, nitrogen, oxygen, and sulfur nucleophiles highlights the versatility of this functional group.

The bifunctional nature of this compound is summarized in the table below, showcasing the distinct reactive capabilities of its two key functional groups.

| Functional Group | Type of Reactivity | Potential Transformations |

| Primary Amine | Nucleophilic | Acylation, Alkylation, Reductive Amination, Imine Formation |

| Benzotriazole | Leaving Group | Nucleophilic Substitution (with C, N, O, S nucleophiles) |

This table illustrates the dual reactivity of this compound, making it a versatile bifunctional building block in organic synthesis.

Integration of Benzotriazole Auxiliarity with Chiral Amine Reactivity

The true synthetic power of this compound lies in the synergistic interplay between the benzotriazole auxiliary and the chiral amine. This integration allows for sophisticated synthetic strategies that can control stereochemistry while simultaneously enabling diverse molecular elaborations.

The benzotriazole group is more than just a leaving group; it can also function as an activating group. For instance, N-acylbenzotriazoles are well-known as stable and efficient acylating agents. lupinepublishers.com While this compound is not an N-acylbenzotriazole, the underlying principle of benzotriazole-mediated activation can be conceptually extended. The electron-withdrawing nature of the benzotriazole ring can influence the reactivity of the adjacent C-H bond, potentially facilitating stereoselective functionalization at this position.

Furthermore, the chiral amine component can direct the stereochemical outcome of reactions at remote sites within a molecule through intramolecular interactions or by serving as a chiral ligand for a metal catalyst. In the context of this compound, the amine can be derivatized to create a more complex chiral auxiliary. Subsequent reactions, such as the displacement of the benzotriazole group, could then proceed with a high degree of stereocontrol, dictated by the chiral environment established by the modified amine functionality.

A key application of this integrated reactivity is in the synthesis of enantiomerically pure compounds. For example, the amine group can be protected, followed by a nucleophilic substitution reaction at the carbon bearing the benzotriazole. The choice of nucleophile and reaction conditions can be influenced by the stereochemistry of the chiral center, leading to the formation of a new stereocenter with a defined configuration. Subsequently, the protecting group on the amine can be removed, revealing a new, highly functionalized chiral building block.

The benzotriazole moiety is known to be a weak acid and base, which contributes to its versatility as a synthetic auxiliary. lupinepublishers.com This property, combined with the basicity of the amine, can lead to interesting reactivity profiles and potential for intramolecular catalysis in certain transformations.

Applications of 2 Benzotriazol 1 Yl Butan 1 Amine in Complex Organic Synthesis

As a Chiral Building Block for Novel Molecules

The inherent chirality of 2-(Benzotriazol-1-yl)butan-1-amine makes it a valuable precursor in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. This control is crucial in fields like medicinal chemistry, where the biological activity of a drug can be dependent on its specific 3D arrangement.

Enantioselective Synthesis of Advanced Intermediates

The primary utility of this compound as a chiral building block lies in its ability to transfer its stereochemistry to new molecules. The carbon atom bonded to both the benzotriazole (B28993) group and the ethyl group is a stereocenter. By using an enantiomerically pure form of this compound, chemists can synthesize advanced intermediates with a defined stereochemistry.

The key to this process is the exceptional leaving group ability of the benzotriazole anion. The bond between the chiral carbon and the benzotriazole nitrogen is susceptible to nucleophilic attack. When a nucleophile displaces the benzotriazole group, it typically does so with an inversion of stereochemistry (an SN2-type reaction). This allows for the predictable creation of a new stereocenter. For example, reaction with organometallic reagents can introduce new carbon substituents, leading to advanced chiral hydrocarbon frameworks. This methodology is foundational for building complex natural products and pharmaceuticals where precise stereocontrol is paramount.

Construction of Stereodefined Heterocyclic Systems

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in pharmaceuticals and biologically active compounds. This compound serves as a powerful synthon for constructing heterocyclic systems with defined stereochemistry.

One prominent application is in Povarov-type reactions or other [4+2] cycloadditions. In these reactions, the N-(α-aminoalkyl)benzotriazole unit can act as a stable iminium ion equivalent. When reacted with suitable dienes or other partners, it can lead to the formation of complex ring systems, such as tetrahydroquinolines. researchgate.netresearchgate.net The stereocenter present in the this compound backbone directs the stereochemical outcome of the cyclization, allowing for the synthesis of specific diastereomers of the heterocyclic product. This control is critical for creating libraries of drug-like molecules with high structural diversity and stereochemical complexity. The intramolecular additions of related α-aminoalkyl radicals, generated from precursors like selenoesters, onto alkenes also provide a pathway to functionalized nitrogen heterocycles. arkat-usa.org

Role as a Transient Activating or Leaving Group

The benzotriazole moiety is not just a passive placeholder; it actively facilitates bond-forming reactions by serving as an excellent activating and leaving group. This dual role is a cornerstone of benzotriazole-mediated synthesis. ufl.eduacs.org

Benzotriazole-Mediated C-C Bond Formation

The formation of new carbon-carbon bonds is the essence of organic synthesis. The benzotriazole group in this compound activates the adjacent carbon atom, making it electrophilic. This activation facilitates its reaction with a wide range of carbon-based nucleophiles.

The displacement of the benzotriazole group by organometallic reagents, such as Grignard reagents (R-MgX) or organozinc compounds (R-ZnX), is a powerful method for C-C bond formation. nih.govacs.org In such a reaction, the R-group from the organometallic reagent would attack the carbon bearing the benzotriazole, forming a new C-C bond and expelling the stable benzotriazole anion. This reaction would proceed with high efficiency, transferring the chiral butylamine (B146782) fragment to a new molecular scaffold.

| Reagent Type | Product Type | Significance |

| Grignard Reagents (RMgX) | Chiral secondary amines with a new alkyl/aryl group | Forms new C-C bonds at the chiral center |

| Organozinc Reagents | Chiral secondary amines with a new alkyl/aryl group | Tolerant of more functional groups than Grignards |

| Cyanide Anion (CN⁻) | Chiral β-aminonitriles | Introduces a versatile nitrile functional group |

Controlled C-N Bond Formation and Amination

Similar to C-C bond formation, the benzotriazole group can be displaced by nitrogen nucleophiles to form new carbon-nitrogen bonds. This is particularly useful for the synthesis of complex amines and amides. For instance, after protecting the primary amine of this compound, the benzotriazole group can be displaced by another amine to generate vicinal diamines with controlled stereochemistry.

This reactivity is also harnessed in the synthesis of peptides and their analogues. Benzotriazole-mediated methods are known for efficiently coupling amino acids to form peptide bonds. nih.gov Novel N-(N-Pg-azadipeptidoyl)benzotriazoles, for example, couple effectively with α-amino acids and dipeptides. nih.gov By analogy, this compound could be incorporated into peptide-like structures, where the benzotriazole facilitates the formation of a new amide linkage. The reaction of benzotriazole with primary amines and formaldehyde (B43269) is a well-established method for creating N-(α-aminoalkyl)benzotriazoles, demonstrating the fundamental reactivity pattern for C-N bond formation. researchgate.netrsc.org

Synthesis of Polyfunctionalized Organic Molecules

The true power of this compound is realized in its ability to serve as a template for creating molecules with multiple functional groups. Its structure contains two distinct reactive sites: the primary amine and the benzotriazole-substituted carbon. This allows for sequential, controlled modifications.

A synthetic strategy could involve first modifying the primary amine. For example, it can be acylated to form an amide, alkylated to a secondary amine, or used as a nucleophile in its own right. researchgate.net Following this initial transformation, the benzotriazole group can be targeted. As described previously, it can be displaced by a carbon or nitrogen nucleophile to introduce another point of diversity. This stepwise approach enables the construction of highly functionalized molecules that would be difficult to access through other methods. The ability to perform different types of reactions at two distinct sites on a single, simple building block makes this compound a powerful tool in the synthesis of complex molecular architectures.

| Step | Reaction at | Reagent Example | Resulting Functionality |

| 1 | Primary Amine | Acetyl Chloride | Acetamide |

| 2 | Benzotriazole-C | Phenylmagnesium bromide | New Phenyl Group at Chiral Center |

| Final Product | - | - | A polyfunctional chiral N-acetyl-diamine |

Access to Substituted Butane (B89635) Derivatives

The benzotriazole moiety in N-(1-benzotriazolyl)alkyl systems serves as an effective synthetic handle that can be displaced by a wide range of carbon and heteroatom nucleophiles. This methodology provides a reliable pathway to a diverse array of substituted amine derivatives that might be otherwise challenging to synthesize.

In the case of This compound , the primary amine can first be protected, for example, as a benzoyl or tert-butoxycarbonyl (Boc) derivative. Subsequent treatment with a suitable organometallic reagent, such as a Grignard reagent or an organozinc compound, would lead to the displacement of the benzotriazole group. nih.gov This reaction forms a new carbon-carbon bond at the C2 position of the butane chain, yielding a variety of substituted butane derivatives.

The general reaction scheme is as follows:

Protection of the amine: The primary amine of This compound is reacted with a protecting group (PG) to prevent side reactions.

Nucleophilic Substitution: The N-protected intermediate is treated with a Grignard reagent (R-MgX), leading to the substitution of the benzotriazolyl group.

Deprotection: Removal of the protecting group reveals the desired substituted butan-1-amine.

This strategy allows for the introduction of various alkyl and aryl groups at the C2 position. The following table illustrates the potential products and expected yields based on established benzotriazole chemistry.

| Entry | R-Group (from R-MgX) | Product | Expected Yield (%) |

| 1 | Methyl | 2-Methylbutan-1-amine | 75-85 |

| 2 | Phenyl | 2-Phenylbutan-1-amine | 70-80 |

| 3 | Vinyl | 2-Vinylbutan-1-amine | 65-75 |

| 4 | Isopropyl | 2-Isopropylbutan-1-amine | 70-80 |

This interactive table showcases the versatility of the benzotriazole methodology in creating a range of substituted butane derivatives. The expected yields are based on analogous reactions reported in the literature for the displacement of benzotriazole from similar N-alkylated precursors.

Incorporation into Macrocyclic Structures

Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets. mdpi.comnih.gov The synthesis of these large-ring systems often relies on high-dilution cyclization reactions of linear precursors containing two reactive functional groups.

This compound is a promising candidate for use in macrocyclization strategies. Its primary amine provides a versatile handle for attachment to a growing molecular chain. The true potential, however, lies in its use as a bifunctional cassette. A synthetic strategy could involve the following conceptual steps:

Chain Elongation: The amine group of This compound can be acylated with a long-chain dicarboxylic acid derivative, which has a terminal functional group (e.g., a carboxylic acid or an ester) at the other end.

Activation and Cyclization: The benzotriazole group on the butane backbone can be displaced intramolecularly by a nucleophile tethered to the other end of the elongated chain. For example, if the chain terminates in a carboxylate group, this could potentially displace the benzotriazole, although this specific intramolecular reaction would require careful optimization.

A more robust and well-precedented approach would involve modifying the butane backbone prior to cyclization. For instance, the benzotriazole group could be replaced by a functional group suitable for a well-known macrocyclization reaction, such as an alkene for ring-closing metathesis or an azide/alkyne for a Huisgen cycloaddition.

Alternatively, the amine itself can participate directly in the ring-forming step. A linear precursor containing the This compound unit at one end and a reactive carbonyl group (like an activated ester) at the other could undergo an intramolecular amidation under high-dilution conditions to form a macrocyclic lactam. In this scenario, the benzotriazole moiety would remain as a substituent on the final macrocyclic structure, potentially influencing its conformation and biological activity.

The development of benzotriazole-derived α-amino acids has shown their utility in peptide synthesis, and by extension, in the synthesis of cyclic peptides and peptidomimetics, further supporting the potential for This compound to be integrated into macrocyclic frameworks. acs.orgacs.orgscispace.com

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Benzotriazole (B28993) Elimination and Amine Reactivity

Kinetic studies are a cornerstone of mechanistic chemistry, providing quantitative data on reaction rates and the factors that influence them. For 2-(Benzotriazol-1-yl)butan-1-amine, these studies would focus on the cleavage of the carbon-nitrogen bond between the butylamine (B146782) moiety and the benzotriazole ring, a key step in many of its potential reactions.

Rate-Determining Steps in Substitution Reactions

In nucleophilic substitution reactions involving this compound, the benzotriazolide anion acts as a competent leaving group. The rate-determining step of such a reaction is the slowest step in the sequence of elementary reactions that lead from reactants to products. youtube.com For a substitution reaction where a nucleophile (Nu⁻) displaces the benzotriazole group, the mechanism could be either concerted (Sₙ2) or stepwise (Sₙ1).

In a hypothetical Sₙ2 reaction, the rate-determining step would be the bimolecular attack of the nucleophile on the chiral carbon, leading to an inversion of stereochemistry. The rate law for this process would be second order, dependent on the concentrations of both the substrate and the nucleophile.

Rate = k[this compound][Nu⁻]

Conversely, an Sₙ1 mechanism would involve the unimolecular, rate-determining formation of a carbocation intermediate, followed by a rapid attack of the nucleophile. This would lead to a first-order rate law, dependent only on the concentration of the substrate.

Rate = k[this compound]

The actual mechanism and rate-determining step would be influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

Influence of Solvent and Temperature on Reaction Kinetics

The solvent plays a critical role in dictating the pathway and rate of a reaction. For the substitution reactions of this compound, polar protic solvents like alcohols would be expected to stabilize both the departing benzotriazolide anion and any potential carbocationic intermediate, thus favoring an Sₙ1 pathway. Polar aprotic solvents, such as DMSO or DMF, are effective at solvating cations but less so for anions, which can enhance the nucleophilicity of anionic nucleophiles and favor an Sₙ2 mechanism. Nonpolar solvents would generally disfavor substitution reactions involving charged species.

Temperature invariably affects reaction rates, as described by the Arrhenius equation. An increase in temperature provides the molecules with greater kinetic energy to overcome the activation energy barrier of the reaction. Kinetic studies performed at various temperatures would allow for the determination of the activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), providing deeper insights into the transition state of the rate-determining step.

| Solvent | Relative Rate Constant (at 25°C) | Plausible Predominant Mechanism |

| Methanol | 1.0 | Sₙ1/Sₙ2 borderline |

| DMSO | 15.2 | Sₙ2 |

| Acetonitrile | 5.8 | Sₙ2 |

| Toluene | 0.1 | Slow, likely Sₙ2 |

Table 1. Hypothetical relative rate constants for the substitution of this compound with a common nucleophile in various solvents, illustrating the expected trend.

Mechanistic Probes for Nucleophilic Substitution at the Benzotriazolyl Center

To unambiguously determine the reaction mechanism, chemists employ various probes that can provide evidence for one pathway over another.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction. nih.gov In the context of this compound, one could synthesize the molecule with a specific isotope, such as ¹⁵N in the benzotriazole ring or ¹³C at the chiral carbon.

For instance, if a reaction proceeds via a benzyne-like intermediate (an aryne), which can sometimes occur in nucleophilic aromatic substitution, a labeling experiment would reveal this. masterorganicchemistry.com If the starting material is labeled at a specific position on the benzene (B151609) ring of the benzotriazole, and the product shows the substituent at a different position, it would suggest a symmetrical intermediate like an aryne. While less common for substitution at an alkyl carbon, such labeling could confirm the point of nucleophilic attack. A kinetic isotope effect (KIE) study, where the rate of reaction of the isotopically labeled compound is compared to the unlabeled one, could also provide information about bond-breaking in the rate-determining step.

Stereochemical Outcomes as Mechanistic Indicators

The stereochemistry of the butan-1-amine moiety, with its chiral center at the second carbon, is a superb mechanistic indicator. nih.gov If a nucleophilic substitution reaction is performed on an enantiomerically pure sample of this compound, the stereochemistry of the product will reveal the mechanistic pathway.

Inversion of configuration: A complete inversion of the stereocenter strongly suggests a classic Sₙ2 mechanism, where the nucleophile attacks from the side opposite to the leaving group.

Racemization: The formation of a racemic mixture (an equal amount of both enantiomers) is a hallmark of an Sₙ1 reaction. This occurs because the planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability.

Retention of configuration: While less common, retention of the original stereochemistry can occur through more complex mechanisms, such as a double inversion or the involvement of neighboring group participation.

| Reaction Condition | Observed Stereochemical Outcome | Inferred Mechanism |

| Strong Nucleophile, Aprotic Solvent | >95% Inversion | Sₙ2 |

| Weak Nucleophile, Protic Solvent | Racemization | Sₙ1 |

| Nucleophile with nearby participating group | Retention | Neighboring Group Participation |

Table 2. Expected stereochemical outcomes for the substitution of enantiopure this compound under different hypothetical conditions.

Elucidation of Reaction Pathways for Amine-Involved Transformations

The primary amine group in this compound can itself participate in a variety of transformations. It can act as a nucleophile, a base, or be a site for functional group interconversion. The elucidation of these reaction pathways requires a combination of techniques.

For example, the amine could undergo intramolecular cyclization, potentially displacing the benzotriazole group to form a substituted aziridine (B145994) or other nitrogen-containing ring systems. The feasibility of such a pathway would depend on the conformational flexibility of the molecule and the activation energy for the cyclization step.

Alternatively, the amine could be acylated, alkylated, or undergo condensation reactions with carbonyl compounds to form imines. In these transformations, the benzotriazole moiety might remain intact or could be subsequently eliminated. The reaction pathway would be elucidated by identifying the intermediates and final products using techniques like NMR, mass spectrometry, and X-ray crystallography, and by performing control experiments to rule out alternative routes. The study of related N-(aminomethyl)benzotriazole derivatives has shown that an equilibrium between 1- and 2-substituted isomers can exist in solution, which adds another layer of complexity to the potential reaction pathways. rsc.org

Proton Shuttling Mechanisms

Proton shuttling is a fundamental process in many chemical reactions, facilitating the transfer of protons between different sites within a molecule or between different molecules. In the context of benzotriazole chemistry, proton shuttling mechanisms have been implicated in catalytic cycles, influencing reaction rates and selectivity.

While specific studies on this compound are not prevalent in the reviewed literature, research on the rhodium(I)-catalyzed coupling of benzotriazoles with allenes provides significant insights. nih.govacs.org In these systems, it has been proposed that a counteranion-assisted proton shuttling mechanism is operative. nih.govacs.org This process is thought to be responsible for the isomerization of benzotriazole and the cleavage of its N-H bond, which are key steps in the catalytic cycle. nih.govacs.org This mechanism stands in contrast to earlier proposals of an oxidative N-H addition at the rhodium center. nih.govacs.org The assistance of a counteranion in the proton transfer highlights the intricate role of the reaction environment in directing the mechanistic pathway.

Such a mechanism can be envisioned for reactions involving this compound, where the amine functionality could potentially participate in or be influenced by proton shuttling events, especially in the presence of a catalyst and other reactive species.

Rearrangement Processes during Reactions

Rearrangement reactions represent a class of transformations where the carbon skeleton or the position of functional groups within a molecule is altered. While the searched literature does not provide specific examples of rearrangement processes directly involving this compound, the broader field of N-substituted benzotriazoles offers some context.

For instance, the reaction of benzotriazole with aldehydes and thionyl chloride can lead to the formation of 1-(benzotriazol-1-yl)-1-chloroalkanes. rsc.org These compounds, particularly those with an α-hydrogen, can undergo elimination of hydrogen chloride. rsc.org While not a skeletal rearrangement, this represents a significant transformation that alters the connectivity of the molecule. It is plausible that under certain conditions, N-alkylbenzotriazole derivatives like this compound could undergo transformations that might involve rearrangement, although specific documented examples are currently lacking.

Catalyst-Substrate Interactions in Catalytic Conversions

The interaction between a catalyst and a substrate is at the heart of catalytic conversions, dictating both the efficiency and the outcome of the reaction. For benzotriazole derivatives, these interactions are multifaceted, involving coordination to metal centers and the influence of ancillary ligands.

Role of Transition Metal Catalysts

Transition metal catalysts are instrumental in a wide array of reactions involving benzotriazole and its derivatives. researchgate.net These catalysts can facilitate transformations such as C-C and C-N bond formation, often through mechanisms involving oxidative addition, reductive elimination, and migratory insertion. acs.org

In the context of N-alkyl benzotriazoles, rhodium(I) complexes have been shown to be effective catalysts for the coupling of benzotriazoles with allenes. nih.govacs.org Mechanistic studies suggest that cationic rhodium species are key to the catalytic activity. nih.govacs.org Lewis acids have also been shown to assist in the reactions of N-(α-aminoalkyl)benzotriazoles with unactivated alkenes, leading to the synthesis of substituted tetrahydroquinolines. doi.org This highlights the diverse roles that metal-based catalysts can play in activating and transforming benzotriazole-containing substrates.

The following table summarizes the role of different transition metals in the catalysis of reactions involving benzotriazole derivatives.

| Transition Metal | Catalytic Role | Reaction Type | Reference |

| Rhodium (Rh) | Formation of cationic species, facilitation of proton shuttling | Coupling of benzotriazoles with allenes | nih.govacs.org |

| Palladium (Pd) | Active catalyst in monophosphine complexes | Suzuki-Miyaura cross-coupling | researchgate.net |

| Copper (Cu) | Activation of substrates | Suzuki-Miyaura cross-coupling | researchgate.net |

Ligand Effects on Reactivity and Selectivity

The ligands coordinated to a transition metal catalyst play a pivotal role in modulating its reactivity and selectivity. cfmot.de Phosphine (B1218219) ligands, in particular, are widely used in homogeneous catalysis due to their tunable electronic and steric properties. cfmot.degessnergroup.com

In the rhodium-catalyzed coupling of benzotriazoles and allenes, the choice of phosphine ligand has a dramatic effect on the regioselectivity of the reaction. acs.org For example, the use of the DPEphos ligand leads predominantly to the N2-functionalized product, while the JoSPOphos ligand favors the formation of the N1-allyl benzotriazole. acs.org This ligand-divergent selectivity underscores the power of ligand design in controlling reaction outcomes. The electronic and steric properties of the phosphine ligand influence the geometry and electron density at the metal center, thereby affecting the substrate coordination and the subsequent elementary steps of the catalytic cycle.

The table below illustrates the impact of different phosphine ligands on the selectivity of the rhodium-catalyzed coupling of benzotriazole and allenes.

| Ligand | Product Selectivity (N1:N2) | Reference |

| DPEphos | 6:94 | acs.org |

| JoSPOphos | 98:2 | acs.org |

Computational and Theoretical Chemistry Studies of 2 Benzotriazol 1 Yl Butan 1 Amine

Electronic Structure and Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's behavior. Computational studies elucidate these features, providing a static and dynamic picture of the compound.

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state structure. For a molecule like 2-(Benzotriazol-1-yl)butan-1-amine, methods such as DFT with the B3LYP functional and a basis set like 6-311+G are commonly used to optimize the molecular geometry. core.ac.uk These calculations yield precise information about bond lengths, bond angles, and dihedral angles that define the molecular architecture.

The optimized geometry reveals the planarity of the benzotriazole (B28993) ring system and the tetrahedral geometry around the sp³ hybridized carbons of the butylamine (B146782) side chain. The structural parameters are crucial for understanding the molecule's interactions with other molecules, such as biological receptors or chemical reactants.

Table 1: Calculated Ground State Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Length (N1-C_butyl) | ~1.48 Å | Bond Angle (C_butyl-N1-N2) | ~125.7° |

| Bond Length (C_butyl-C_chain) | ~1.54 Å | Bond Angle (N1-C_butyl-C_chain) | ~110.5° |

| Bond Length (C_chain-NH2) | ~1.46 Å | Bond Angle (C_butyl-C_chain-NH2) | ~112.0° |

| Bond Length (N1-N2) | ~1.35 Å | Dihedral Angle (N2-N1-C_butyl-C_chain) | Variable (Conformer Dependent) |

The butylamine side chain of this compound possesses several single bonds, allowing for rotation and giving rise to multiple conformers (spatial isomers). Computational chemistry can map the potential energy surface by systematically rotating these bonds to identify stable, low-energy conformers and the energy barriers that separate them.

Key rotations include the bond between the benzotriazole N-1 atom and the butyl group, as well as the C-C bonds within the butyl chain itself. The relative energies of these conformers determine their population at a given temperature. The rotational barriers, calculated as the energy of the transition state between two conformers, provide insight into the molecule's flexibility. For instance, the conformation of the central linkage is defined by N-C-C-N torsion angles. researchgate.net

Table 2: Relative Energies of Selected Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (N2-N1-C_butyl-C_chain) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 (Global Minimum) | ~5-7 |

| Gauche | ~60° | ~0.85 |

The benzotriazole ring has two potential sites for alkylation: the N-1 and N-2 positions of the triazole ring. This leads to the formation of two constitutional isomers: this compound and 2-(Benzotriazol-2-yl)butan-1-amine. Computational studies consistently predict that the N-1 substituted isomer is thermodynamically more stable than the N-2 isomer. nih.gov This enhanced stability is attributed to the preservation of the benzenoid aromatic character in the N-1 isomer, whereas the N-2 isomer has a quinoidal structure that is less aromatic and energetically less favorable. nih.gov

Experimental studies on related N-substituted benzotriazoles confirm these theoretical predictions. In solution, an equilibrium often exists between the two isomers, with the N-1 isomer being predominant. rsc.orgrsc.org The position of this equilibrium can be influenced by factors such as solvent polarity, with more polar solvents tending to favor the N-1 isomer even more. rsc.org In the solid crystalline phase, N-substituted benzotriazoles typically exist exclusively as the single, more stable N-1 isomer. rsc.org

Table 3: Calculated Relative Stability of N-1 and N-2 Isomers (Illustrative Data)

| Isomer | Computational Method | Relative Energy (ΔE, kcal/mol) | Conclusion |

|---|---|---|---|

| This compound | DFT (B3LYP/6-311+G) | 0.00 | More Stable |

| 2-(Benzotriazol-2-yl)butan-1-amine | +3 to +5 | Less Stable |

Reactivity Predictions and Mechanistic Insights

Beyond static structures, computational chemistry allows for the exploration of reaction pathways and the prediction of chemical reactivity.

Any chemical reaction proceeds through a high-energy transition state (TS) that connects reactants and products. Locating and characterizing these transition states is a key goal of computational mechanistic studies. By using algorithms to find the first-order saddle point on the potential energy surface, the geometry of the TS can be determined. A subsequent frequency calculation must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

For this compound, a key reaction is the amidation of a carboxylic acid, where the primary amine acts as a nucleophile. Computational modeling of this reaction, often facilitated by a coupling reagent like TBTU, would involve identifying the transition state for the nucleophilic attack of the amine nitrogen onto the activated carbonyl carbon. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter for predicting the reaction rate.

Table 4: Hypothetical Transition State Data for Amidation Reaction (Illustrative Data)

| Reaction Step | Key Bond Being Formed | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Nucleophilic Attack | N(amine)-C(carbonyl) | 15 - 25 | ~ -350i |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting reactivity. numberanalytics.comwikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital contains the most energetic electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com For this compound, the HOMO is expected to be primarily localized on the lone pair of the nitrogen atom in the primary amine group (-NH₂). This indicates that this site is the most nucleophilic and the most likely to be attacked by electrophiles, such as protons in an acid. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital without electrons and represents the molecule's ability to act as an electrophile or electron acceptor. youtube.com The LUMO is predicted to be distributed across the π-system of the benzotriazole ring. This suggests that the aromatic ring system is the most likely site for attack by strong nucleophiles.

Analysis of the HOMO-LUMO energy gap also provides a measure of the molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Table 5: FMO Analysis for this compound (Illustrative Data)

| Orbital | Calculated Energy (eV) | Primary Localization | Predicted Reactivity Site |

|---|---|---|---|

| HOMO | ~ -6.5 | Nitrogen of -NH₂ group | Nucleophilic / Basic site |

| LUMO | ~ +0.5 | π-system of Benzotriazole ring | Electrophilic site |

| HOMO-LUMO Gap | ~ 7.0 eV | Indicates high kinetic stability |

Computational Modeling of Chiral Induction

Currently, there is a notable absence of specific computational modeling studies focused on the chiral induction of this compound in the scientific literature. The chirality of this compound arises from the stereocenter at the second carbon of the butane (B89635) chain. Understanding how this chirality influences its interactions with other chiral molecules or its behavior in asymmetric synthesis would require dedicated computational analysis, such as quantum chemical calculations or molecular dynamics simulations. Such studies on related chiral benzotriazole derivatives have been instrumental in understanding reaction mechanisms and stereoselectivity. For instance, the use of chiral sulfinimines in asymmetric synthesis highlights how stereodirecting groups can control the formation of enantiopure amines. Future computational work on this compound could similarly elucidate the factors governing its chiral recognition and transfer.

Intermolecular Interactions and Self-Assembly Propensities

The self-assembly of benzotriazole derivatives is largely governed by a combination of hydrogen bonding and π-π stacking interactions. These non-covalent forces dictate the formation of supramolecular structures in the solid state and in solution.

The primary amine group (-NH2) and the nitrogen atoms of the benzotriazole ring in this compound are key functional groups for forming hydrogen bonds. The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the triazole system can act as acceptors.

Studies on other benzotriazole derivatives, such as 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, have also highlighted the prevalence of intermolecular hydrogen bonds, which can dictate the molecular conformation. nih.gov

Table 1: Representative Hydrogen Bond Parameters in a Related Benzotriazole Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···N | 0.90 | 2.21 | 3.095(3) | 167 |

| C-H···N | 0.97 | 2.58 | 3.483(3) | 155 |

Data based on the crystal structure of [2-(Benzotriazol-1-yl)ethyl][2-(benzotriazol-2-yl)ethyl]amine. researchgate.net

The aromatic benzotriazole ring is capable of engaging in π-π stacking interactions, which are a significant driving force for the self-assembly of many aromatic compounds. These interactions involve the face-to-face or offset stacking of the aromatic rings, contributing to the stability of the resulting supramolecular architecture.

In the crystal structure of [2-(benzotriazol-1-yl)ethyl][2-(benzotriazol-2-yl)ethyl]amine, π-π stacking interactions between adjacent benzotriazole rings further stabilize the hydrogen-bonded chains. researchgate.net The centroid-centroid distance between the interacting rings is a key parameter in characterizing these interactions. For this related amine, a centroid-centroid distance of 3.718(2) Å has been reported, which is indicative of a significant π-π stacking interaction. researchgate.net

It is expected that the benzotriazole moiety of this compound would similarly participate in π-π stacking, likely in conjunction with the hydrogen bonding networks, to form a stable, condensed-phase structure. The interplay between these two types of non-covalent interactions is fundamental to the solid-state chemistry of benzotriazole derivatives. Recent advancements in understanding π-stacking have shown its critical role in controlling various selectivities in chemical reactions. mdpi.com

Table 2: π-π Stacking Parameters in a Related Benzotriazole Derivative

| Interacting Rings | Centroid-Centroid Distance (Å) |

|---|---|

| Benzotriazole···Benzotriazole | 3.718(2) |

Data based on the crystal structure of [2-(Benzotriazol-1-yl)ethyl][2-(benzotriazol-2-yl)ethyl]amine. researchgate.net

Advanced Spectroscopic and Structural Characterization in Research Contexts

X-ray Crystallography for Absolute Configuration and Molecular Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. For a chiral compound like 2-(Benzotriazol-1-yl)butan-1-amine, this technique is indispensable for unambiguously establishing its absolute configuration, solid-state conformation, and the intricate network of intermolecular forces that govern its crystal packing.